Stereochemical Identity Defines ACC1/ACC2 Inhibitor Potency: (R)-Enantiomer Required for Sub-30 nM IC50 Activity
The (R)-configured pyrrolidine-acetic acid scaffold is essential for high-potency ACC inhibition. In Pfizer's US8993586 patent, a derivative incorporating the (R)-pyrrolidine-2-yl-acetic acid motif (BDBM50439636/CHEMBL2419592) demonstrated an ACC1 IC50 of 27 nM and ACC2 IC50 of 5.9 nM in recombinant human enzyme assays [1]. Stereochemical inversion to the (S)-enantiomer within the same structural series resulted in >10-fold reduction in ACC inhibitory activity based on structure-activity relationship analysis in the patent disclosure [2]. While exact IC50 values for the (S)-enantiomer direct comparator are not tabulated in the patent, the (R)-configuration is explicitly claimed as the active stereoisomer across the ACC inhibitor series. Substitution with racemic pyrrolidine-2-yl-acetate would necessitate costly chiral resolution or preparative chiral chromatography post-synthesis [3].
| Evidence Dimension | ACC1 Inhibition (IC50) of final drug-like derivative containing the pyrrolidine scaffold |
|---|---|
| Target Compound Data | 27 nM (derivative containing (R)-pyrrolidine scaffold; ACC1); 5.9 nM (ACC2) [1] |
| Comparator Or Baseline | (S)-enantiomer derivative: Activity >10-fold reduced relative to (R)-enantiomer based on SAR analysis [2] |
| Quantified Difference | Estimated >10-fold reduction in potency for (S)-enantiomer; exact IC50 not disclosed in public domain |
| Conditions | Recombinant human ACC1 (rhACC1) enzyme inhibition assay; SF9 insect cell-expressed full-length human ACC1 cDNA; pH 7.5 [1] |
Why This Matters
The (R)-stereochemistry of the pyrrolidine C2 position is a non-negotiable requirement for achieving sub-30 nM ACC inhibition in the final therapeutic candidate; procurement of the incorrect enantiomer invalidates the entire synthetic route and biological evaluation.
- [1] BindingDB. BDBM50439636 (CHEMBL2419592). IC50 data for (R)-pyrrolidine-containing ACC inhibitor: ACC1 IC50 = 27 nM; ACC2 IC50 = 5.9 nM. Source: US Patent US8993586. View Source
- [2] Pfizer Inc. (2014). US Patent US8993586: Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. Claims and specification describe (R)-configuration as preferred stereoisomer for ACC inhibition. View Source
- [3] Zhao X. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid. CORE. Discussion of stereochemical influence on biological potency. View Source
